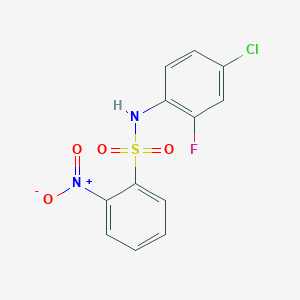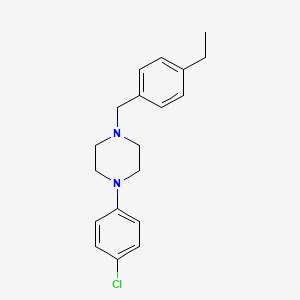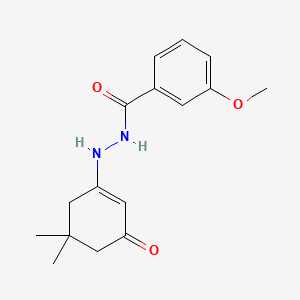
N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide, also known as BDMBH, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. BDMBH is a hydrazide derivative that has been synthesized using various methods, including microwave-assisted synthesis, and has been shown to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide is not fully understood. However, it has been suggested that N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to inhibit the activity of enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to interact with receptors such as adenosine A1 and A2A receptors.
Biochemical and Physiological Effects
N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cell lines. N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been shown to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit promising biological activities. Additionally, N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide is stable under various conditions and can be stored for extended periods. However, N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide also has some limitations. It is relatively insoluble in water, which can make it difficult to use in aqueous-based experiments. Additionally, N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide. One potential direction is to investigate its potential as a novel drug for the treatment of various diseases, including cancer, bacterial infections, and fungal infections. Additionally, further studies are needed to elucidate the mechanism of action of N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide and to identify its cellular targets. Furthermore, studies are needed to investigate the toxicity of N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide and to determine its pharmacokinetic properties. Finally, studies are needed to investigate the potential of N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide as a lead compound for the synthesis of novel derivatives with improved biological activities.
Méthodes De Synthèse
N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide can be synthesized using different methods, including a one-pot reaction, microwave-assisted synthesis, and solvent-free synthesis. In the one-pot reaction, N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide is synthesized by the reaction of 4-methoxybenzenesulfonyl hydrazide with 3-bromo-4,5-diethoxybenzaldehyde in the presence of acetic acid. In microwave-assisted synthesis, N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide is synthesized by the reaction of 4-methoxybenzenesulfonyl hydrazide with 3-bromo-4,5-diethoxybenzaldehyde in the presence of DMF and a catalytic amount of p-toluenesulfonic acid. In solvent-free synthesis, N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide is synthesized by grinding 4-methoxybenzenesulfonyl hydrazide and 3-bromo-4,5-diethoxybenzaldehyde in a mortar and pestle.
Applications De Recherche Scientifique
N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit promising biological activities, including antitumor, antimicrobial, and antifungal activities. N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide has also been shown to exhibit anti-inflammatory, antioxidant, and analgesic activities. These activities make N'-(3-bromo-4,5-diethoxybenzylidene)-4-methoxybenzenesulfonohydrazide a potential candidate for the development of novel drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-[(E)-(3-bromo-4,5-diethoxyphenyl)methylideneamino]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O5S/c1-4-25-17-11-13(10-16(19)18(17)26-5-2)12-20-21-27(22,23)15-8-6-14(24-3)7-9-15/h6-12,21H,4-5H2,1-3H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXKNQIEIJHSRQ-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)OC)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)OC)Br)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-bromo-4,5-diethoxyphenyl)methylidene]-4-methoxybenzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5729951.png)
![{4-[2-(2-hydroxy-5-nitrophenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5729955.png)
![3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-8-methylquinoline](/img/structure/B5729960.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5729967.png)
![2-cyano-3-[(4-methoxyphenyl)amino]-2-propenethioamide](/img/structure/B5729970.png)
![N''-[2-(benzyloxy)benzylidene]carbonohydrazonic diamide](/img/structure/B5729993.png)

![methyl 2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5730010.png)


![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5730035.png)
![N-[1-(aminocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5730042.png)